molecular formula C19H17F2N3OS B2570828 3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-05-9

3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2570828
CAS No.: 897455-05-9
M. Wt: 373.42
InChI Key: XNNUUMWFJDZZCW-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether-imidazole derivative with 3,4-difluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often require a catalyst or base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzamides or imidazole derivatives.

Scientific Research Applications

3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The difluorobenzamide moiety may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide
  • 3,4-difluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Uniqueness

3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to the presence of both difluorobenzamide and imidazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-difluoro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS/c1-12-2-4-13(5-3-12)17-11-23-19(24-17)26-9-8-22-18(25)14-6-7-15(20)16(21)10-14/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNUUMWFJDZZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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